

In-Depth Technical Guide to the Spectroscopic Data of Cycloshizukaol A

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Compound of Interest

Compound Name: Cycloshizukaol A

Cat. No.: B15593034

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cycloshizukaol A**, a symmetrical cyclic lindenane dimer. The information presented is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts.

Core Spectroscopic Data

The structural elucidation of **Cycloshizukaol A**, isolated from the roots of *Chloranthus serratus*, was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Cycloshizukaol A

The following table presents the ^1H and ^{13}C NMR chemical shifts for **Cycloshizukaol A**, recorded in CDCl_3 . Due to the molecule's C_2 symmetry, signals for only half of the protons and carbons are observed.

Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
1	45.8	3.28 (ddd, J = 11.0, 7.0, 2.0)
2	48.9	2.58 (dd, J = 11.0, 7.0)
3	31.5	1.85 (m), 1.95 (m)
4	134.1	-
5	126.8	5.85 (d, J = 5.0)
6	42.1	2.89 (d, J = 5.0)
7	83.2	4.88 (s)
8	200.1	-
9	50.2	2.95 (d, J = 2.0)
10	140.5	-
11	130.2	6.15 (s)
12	175.2	-
13	25.1	1.25 (s)
14	17.9	1.08 (s)
15	28.1	1.15 (s)
OMe	52.1	3.65 (s)

Data compiled from the original structure elucidation publication.

Table 2: Mass Spectrometry Data for Cycloshizukaol A

High-resolution mass spectrometry was instrumental in determining the molecular formula of Cycloshizukaol A.

Technique	Ionization Mode	Observed m/z	Deduced Formula
HR-EIMS	Positive	548.2410	$\text{C}_{32}\text{H}_{36}\text{O}_8$

Experimental Protocols

The acquisition of the spectroscopic data for **Cycloshizukaol A** followed standard methodologies for natural product structure elucidation.

NMR Spectroscopy

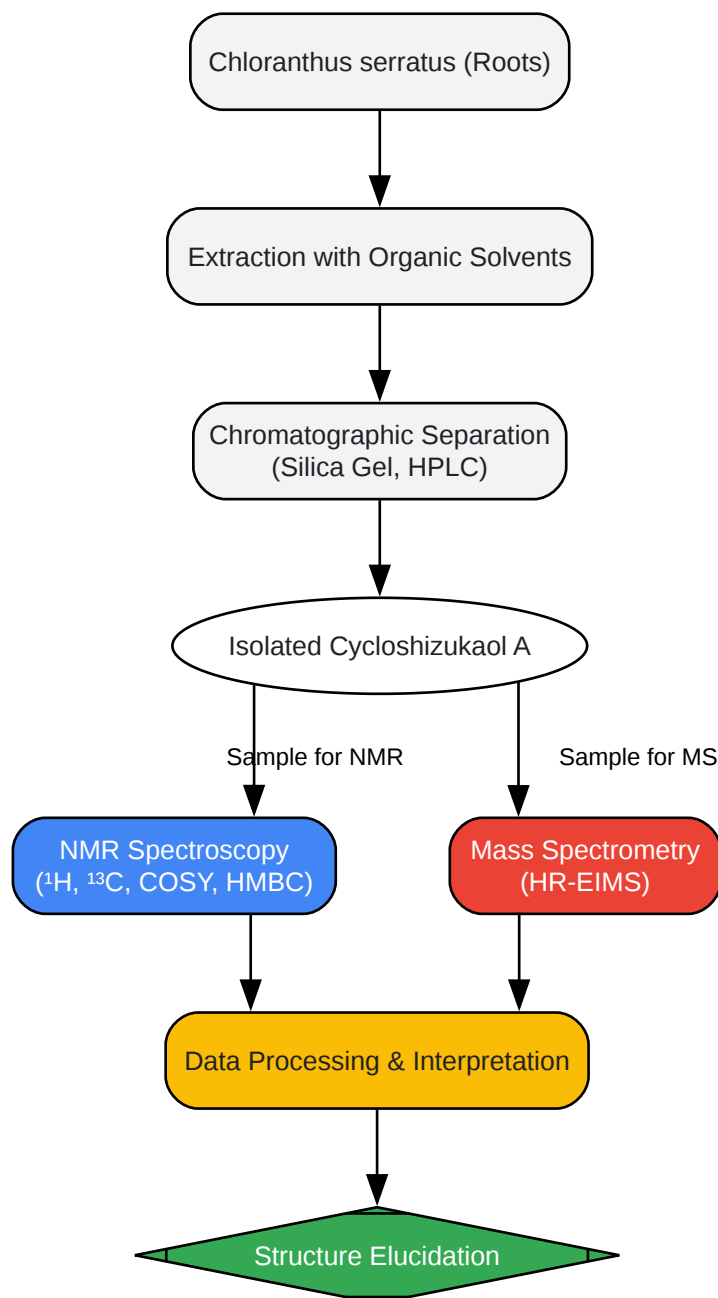
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-500 spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) was used as the solvent for all NMR experiments.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (CHCl_3 at δ 7.26 for ^1H and CDCl_3 at δ 77.0 for ^{13}C).
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences were used to acquire one-dimensional proton spectra. Coupling constants (J) are reported in Hertz (Hz).
 - ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra were acquired to determine the chemical shifts of all carbon atoms.
 - 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity of protons and carbons within the molecule, confirming the overall structure.

Mass Spectrometry

- Instrumentation: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a JEOL JMS-DX303 mass spectrometer.
- Method: The purified sample of **Cycloshizukaol A** was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting molecular ion was measured with high precision to determine the elemental composition.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the isolation and spectroscopic analysis of **Cycloshizukaol A**.



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*Experimental workflow for **Cycloshizukaol A** analysis.*

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com